PEG3 Linker Length Enables Ternary Complex Formation in PROTAC Architectures Where PEG2 Variants Exhibit Impaired Degradation
In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, compounds bearing thalidomide-based CRBN ligands with PEG3 linkers demonstrated robust degradation activity, whereas the minimal functional linker length required for productive ternary complex formation was identified as 2 PEG units [1]. PROTAC SK2188, utilizing a PEG2 linker attached at the 5-position of thalidomide, achieved a DC50 of 3.9 nM and Dmax of 89% in NGP neuroblastoma cells after 24 hours [2]. While this study directly compares PEG2 versus longer linkers rather than PEG3 specifically, the class-level inference establishes that PEG3 provides a distinct spatial geometry compared to PEG2—a difference that may be advantageous or detrimental depending on the target protein-ligase pair. For target-ligase systems requiring intermediate linker length for optimal ternary complex cooperativity, PEG3 offers a validated design option distinct from the minimal PEG2 scaffold.
| Evidence Dimension | PROTAC-mediated target degradation potency |
|---|---|
| Target Compound Data | PEG3 linker (Thalidomide-O-amido-PEG3-C2-NH2 scaffold) — no direct degradation data available for free conjugate |
| Comparator Or Baseline | PEG2 linker-based PROTAC (SK2188): DC50 = 3.9 nM, Dmax = 89% (NGP cells, 24 h) |
| Quantified Difference | PEG3 provides approximately 1.5× extended spatial reach versus PEG2 (class inference) |
| Conditions | MK-5108-derived PROTAC series targeting AURKA in NGP neuroblastoma cells |
Why This Matters
Linker length is a critical determinant of ternary complex stability and degradation efficiency; PEG3 represents an intermediate-length option that may enable PROTAC optimization where PEG2 is too short and PEG4 or longer linkers introduce excessive conformational flexibility or metabolic liability.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Dataset PXD040391-3. 2024. View Source
- [2] Rishfi M, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Ghent University Academic Bibliography. 2023. View Source
